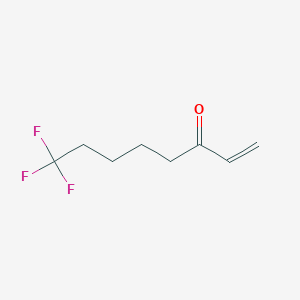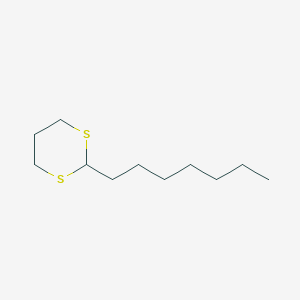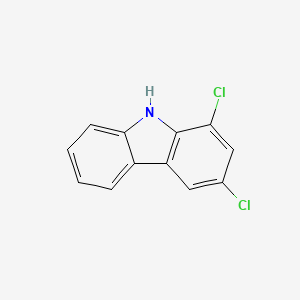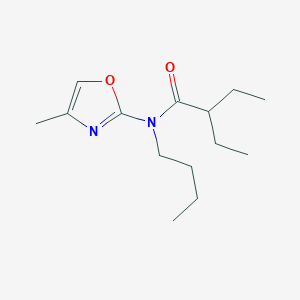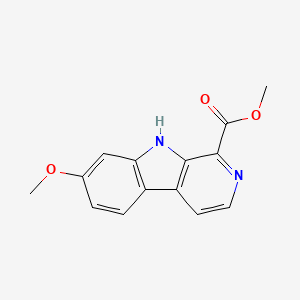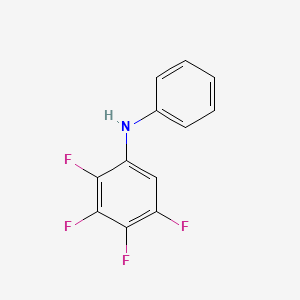![molecular formula C19H18ClN3 B14623096 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine CAS No. 59528-24-4](/img/structure/B14623096.png)
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) which is bonded to two aryl groups. This particular compound is notable for its vibrant color and is often used in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. This intermediate is then coupled with N-ethylnaphthalen-1-amine in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale operations. Continuous flow reactors are often employed to maintain the necessary low temperatures and to ensure efficient mixing of reactants. The use of automated systems helps in controlling the reaction parameters precisely, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction typically yields the corresponding aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: The compound is employed in staining biological specimens, aiding in the visualization of cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine primarily involves its ability to form stable complexes with various substrates. The diazenyl group (-N=N-) can participate in electron transfer processes, making it useful in redox reactions. Additionally, the compound can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol: Another azo compound used as a dye.
4-[(E)-(4-Bromophenyl)diazenyl]benzene-1,3-diol: Similar in structure but with different substituents affecting its reactivity and applications.
4-[(E)-(4-Methylphenyl)diazenyl]benzene-1,3-diol: Shares the diazenyl group but has different electronic properties due to the methyl substituent.
Uniqueness
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in dye-sensitized solar cells and as a pH indicator .
Propiedades
Número CAS |
59528-24-4 |
|---|---|
Fórmula molecular |
C19H18ClN3 |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
4-[(4-chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C19H18ClN3/c1-3-21-18-10-11-19(16-7-5-4-6-15(16)18)23-22-17-9-8-14(20)12-13(17)2/h4-12,21H,3H2,1-2H3 |
Clave InChI |
PMPGALJMDJBDRR-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)


